4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Descripción
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-15-6-4-3-5-14(15)22-2)16(19-18-10)12-8-7-11(20)9-13(12)21/h3-9,20-21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOVXUCOBBPTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenoxy and benzene-1,3-diol groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step may involve the reaction of the pyrazole intermediate with a methoxyphenol derivative using a coupling agent such as EDCI or DCC.
Introduction of the Benzene-1,3-diol Moiety: This can be accomplished through electrophilic aromatic substitution reactions, where the pyrazole intermediate reacts with a benzene-1,3-diol derivative.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of similar pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against colorectal carcinoma cells, suggesting that 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol may also possess anticancer properties .
Case Study: Cytotoxicity Testing
In vitro assays using the MTT method demonstrated that certain pyrazole derivatives induce apoptosis in cancer cells. For example, a related compound was tested against multiple tumor cell lines (MCF7, SKOV-3, A549) showing varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology .
Antimicrobial Properties
The compound's structural characteristics suggest potential antibacterial and antifungal activities. Preliminary studies indicate that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa, highlighting the need for further investigation into the antimicrobial efficacy of This compound .
Chemical Synthesis
The synthesis of This compound generally involves multi-step reactions including condensation and cyclization processes. Common reagents include sodium acetate as a catalyst and various benzaldehydes for aryl substitution.
Synthesis Overview:
- Condensation Reaction: Combine 2-methoxyphenol with appropriate aldehydes.
- Cyclization: Introduce hydrazine derivatives to form the pyrazole core.
- Purification: Isolate the final product through filtration techniques.
Potential Applications in Material Science
The unique properties of This compound may also extend to materials science. Its ability to form stable complexes with metal ions could be explored for applications in catalysis or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally analogous pyrazole derivatives:
Key Structural and Functional Insights
Substituent Effects on Pharmacological Activity Target Compound vs. Compound VI: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and altered electronic effects compared to the 4-fluorophenyl group in Compound VI. The ortho-methoxy substitution may reduce membrane permeability but enhance specificity for enzyme binding pockets . 4-Methoxyphenyl Derivative (): The para-methoxy substitution eliminates the ether oxygen present in the target compound, reducing hydrogen-bonding capacity. This derivative is listed in DrugBank as an experimental drug, though its specific target remains unclear.
Mechanistic Differences in Enzyme Modulation Compound VI exhibits concentration-dependent dual effects: inhibition of methylmalonyl-CoA mutase activity at 40 µM but reversal at 80 µM .
Antioxidant vs. Chaperone Activities Compound 4e () demonstrates radical scavenging activity (IC50: 48 mg/mL) due to its diazenyl linker and additional hydroxyl groups. In contrast, the target compound’s resorcinol moiety likely facilitates enzyme stabilization via hydrogen bonding rather than antioxidant effects .
Halogen vs. Alkoxy Substituents The 4-bromophenyl derivative () introduces a heavy atom, which may enhance metabolic stability but risks toxicity. Comparatively, alkoxy groups (methoxy, phenoxy) improve solubility and reduce off-target interactions .
Actividad Biológica
The compound 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring, a methoxyphenoxy group, and hydroxyl groups on a benzene ring. This unique configuration suggests diverse interactions with biological targets, making it relevant for medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O4 |
| IUPAC Name | This compound |
| SMILES | Cc([nH]nc1-c(ccc(OC)c2)c2O)c1Oc(cccc1)c1OC |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of similar compounds can exhibit substantial antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Activity
Preliminary investigations suggest that this compound may possess cytotoxic effects against several cancer cell lines. For instance, a study highlighted the cytotoxicity of related pyrazole derivatives against breast cancer cells, indicating potential for further exploration in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It could modulate receptor activities related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, showing promising results for further development as anticancer agents .
- Antimicrobial Efficacy : Research demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Investigations into the mode of action revealed that these compounds might induce apoptosis in cancer cells via mitochondrial pathways .
Q & A
Q. What are the recommended synthetic methodologies for this compound?
The synthesis typically involves multi-step protocols starting with condensation of aryloxy precursors and pyrazole intermediates. For example, diazenyl-substituted derivatives can be synthesized via coupling reactions using thiazole diazonium salts under acidic conditions (yield ~49%) . Key steps include cyclization of hydrazide intermediates with phosphorus oxychloride at 120°C, as seen in analogous pyrazole derivatives . Optimization of solvent systems (e.g., ethanol/water mixtures) and purification via column chromatography are critical for reproducibility.
Q. How can spectroscopic techniques characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O/N–H in pyrazole rings).
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., diol protons at δ 6.8–7.2 ppm) and methoxy group integration (δ ~3.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₆H₁₅N₃O₄: theoretical [M+H]⁺ = 314.1134).
Fluorescence spectroscopy can further assess aggregation effects, as seen in related diol compounds under varying solvent polarities .
Q. What computational tools are suitable for structural analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like enzymes or receptors. SMILES notation (e.g., Oc3cc(O)c(c2nncc2Oc1ccccc1)cc3) and InChi keys from crystallographic databases enable in silico modeling .
Advanced Research Questions
Q. How to resolve contradictions in biochemical activity data (e.g., inhibition vs. activation)?
Compound VI, a structural analog, showed concentration-dependent inhibition reversal (40 µM inhibition vs. 80 µM activation) in methylmalonic aciduria (MMA) studies. This suggests dual roles as a pharmacological chaperone (PC) and partial inhibitor. Methodological solutions include:
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Screening Conditions : Use sparse-matrix screens (e.g., Hampton Research) with PEGs or salts.
- Data Collection : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) for small-molecule resolution. For twinned crystals, twin law refinement in SHELXL improves accuracy .
- Fragment Merging : Merge X-ray fragments (e.g., 4-chlorophenyl groups) to enhance crystal packing, as demonstrated in hybrid inhibitor design .
Q. How to design derivatives for selective biological targeting?
- Fragment-Based Drug Design (FBDD) : Merge pyrazole cores with bioactive fragments (e.g., trifluoromethyl groups from antimicrobial agents ).
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to modulate enzyme inhibition (e.g., COX-2 selectivity) .
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for improved pharmacokinetics .
Q. How to validate non-inhibitory pharmacological chaperone (PC) activity?
- Thermal Shift Assays : Monitor target protein stabilization (e.g., ΔTₘ ≥ 2°C) using differential scanning fluorimetry (DSF).
- Cellular Rescue Assays : Measure enzyme activity restoration in mutant cell lines (e.g., MMA CblB type) with/without PC co-treatment .
- Surface Plasmon Resonance (SPR) : Confirm binding without catalytic inhibition (K_D vs. IC₅₀ discordance).
Q. How to analyze substituent effects on structure-activity relationships (SAR)?
Q. How to assess synergistic effects with cofactors or adjuvants?
Q. How to reproduce synthesis under non-standard conditions (e.g., solvent-free)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
